molecular formula C16H14BrNO5S B10935003 Dimethyl 5-{[(4-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-{[(4-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10935003
M. Wt: 412.3 g/mol
InChI Key: GVFUHLYVQWXRBJ-UHFFFAOYSA-N
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Description

DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with a bromobenzoyl group and two ester groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves the following steps:

    Formation of the Bromobenzoyl Intermediate: The initial step involves the preparation of 4-bromobenzoyl chloride from 4-bromobenzoic acid using thionyl chloride as a reagent.

    Coupling Reaction: The bromobenzoyl chloride is then reacted with 3-methyl-2,4-thiophenedicarboxylic acid in the presence of a base such as triethylamine to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of a catalyst like sulfuric acid to yield DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Intermediates: Large-scale synthesis of 4-bromobenzoyl chloride and 3-methyl-2,4-thiophenedicarboxylic acid.

    Automated Coupling and Esterification: Use of automated reactors and continuous flow systems to carry out the coupling and esterification reactions efficiently.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Compounds with different substituents replacing the bromine atom.

    Oxidation Products: Oxidized derivatives of the thiophene ring.

    Hydrolysis Products: Carboxylic acids derived from the ester groups.

Scientific Research Applications

DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-[(3-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
  • DIMETHYL 5-[(4-METHYLBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
  • DIMETHYL 5-[(4-NITROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Uniqueness

DIMETHYL 5-[(4-BROMOBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to the presence of the bromobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific chemical reactions and developing new materials with tailored properties.

Properties

Molecular Formula

C16H14BrNO5S

Molecular Weight

412.3 g/mol

IUPAC Name

dimethyl 5-[(4-bromobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H14BrNO5S/c1-8-11(15(20)22-2)14(24-12(8)16(21)23-3)18-13(19)9-4-6-10(17)7-5-9/h4-7H,1-3H3,(H,18,19)

InChI Key

GVFUHLYVQWXRBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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